molecular formula C17H23FN2O5S B11504040 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-fluorophenoxy)sulfonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-fluorophenoxy)sulfonyl]carbamate

Cat. No.: B11504040
M. Wt: 386.4 g/mol
InChI Key: BGRDYKMAFKWCTO-KNVGNIICSA-N
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Description

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolizidine ring system and a fluorophenoxy sulfonyl carbamate group. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE typically involves multiple steps, starting with the preparation of the quinolizidine ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The fluorophenoxy sulfonyl carbamate group is then introduced via nucleophilic substitution reactions, using reagents such as fluorophenol and sulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Fluorophenol, sulfonyl chloride.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE is investigated for its potential as a pharmaceutical agent. Its unique chemical properties may allow for the development of new drugs with improved efficacy and safety profiles .

Industry

In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE stands out due to its unique combination of a quinolizidine ring system and a fluorophenoxy sulfonyl carbamate group. This combination imparts distinct chemical properties, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C17H23FN2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(3-fluorophenoxy)sulfonylcarbamate

InChI

InChI=1S/C17H23FN2O5S/c18-14-6-3-7-15(11-14)25-26(22,23)19-17(21)24-12-13-5-4-10-20-9-2-1-8-16(13)20/h3,6-7,11,13,16H,1-2,4-5,8-10,12H2,(H,19,21)/t13-,16?/m0/s1

InChI Key

BGRDYKMAFKWCTO-KNVGNIICSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=CC(=CC=C3)F

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC(=CC=C3)F

Origin of Product

United States

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